1-Methoxy-4-phenylpyridinium tetrafluoroborate
Description
1-Methoxy-4-phenylpyridinium tetrafluoroborate (CAS 307531-80-2) is a pyridinium-based ionic liquid (IL) synthesized via oxidation of 4-phenylpyridine with meta-chloroperbenzoic acid (m-CPBA), followed by methylation using Meerwein’s salt (Me₃OBF₄) . This compound is notable for its role in radical-mediated reactions, such as alkylation via homolytic aromatic substitution, where it acts as a methoxypyridinium salt paired with organoboron reagents . Its structure features a methoxy group at the 1-position and a phenyl group at the 4-position of the pyridinium ring, distinguishing it from simpler alkyl-substituted pyridinium ILs.
Properties
IUPAC Name |
1-methoxy-4-phenylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO.BF4/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;2-1(3,4)5/h2-10H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAORPXVTJYMPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CO[N+]1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069687 | |
| Record name | Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63123-42-2 | |
| Record name | N-Methoxy-4-phenylpyridinium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxy-4-phenylpyridinium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063123422 | |
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| Record name | Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxy-4-phenylpyridinium tetrafluoroborate | |
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| Record name | N-METHOXY-4-PHENYLPYRIDINIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4THY177ENS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Oxidation of 4-Phenylpyridine
The initial step is the selective oxidation of 4-phenylpyridine to its corresponding N-oxide. This is commonly achieved using meta-chloroperbenzoic acid (m-CPBA), a well-known oxidizing agent for pyridine derivatives.
-
- 4-Phenylpyridine as substrate
- m-CPBA as oxidant
- Solvent: Typically dichloromethane or other chlorinated solvents
- Temperature: Ambient or slightly elevated temperatures
Mechanism:
The peracid transfers an oxygen atom to the nitrogen of the pyridine ring, forming the N-oxide.Outcome:
The oxidation proceeds efficiently, yielding the 4-phenylpyridine N-oxide as an intermediate for further methylation.
Methylation of 4-Phenylpyridine N-oxide
The N-oxide is then methylated to generate the 1-methoxy-4-phenylpyridinium salt. The methylation agent used is typically Meerwein's salt, trimethyloxonium tetrafluoroborate (Me3OBF4).
-
- 4-Phenylpyridine N-oxide
- Trimethyloxonium tetrafluoroborate (Meerwein's salt)
- Solvent: Dichloromethane or 1,2-dichloroethane (DCE)
- Temperature: Room temperature to 40 °C
Mechanism:
The electrophilic methyl group from Me3OBF4 attacks the oxygen atom of the N-oxide, forming the N-methoxy pyridinium tetrafluoroborate salt.Outcome:
This step yields the desired this compound (1a·BF4) with good purity and yield.
Optimization and Reaction Conditions
Research has explored various solvents, bases, and reaction parameters to optimize the yield and purity of this compound and its subsequent use in alkylation reactions.
Solvent Effects
| Entry | Solvent | Yield of Alkylation Product (%) | Notes |
|---|---|---|---|
| 1 | Dichloromethane | 36 | Base not added, moderate yield |
| 2 | Dichloromethane | 46 | With 2,4,6-collidine base, yield improved |
| 3 | Dichloromethane | 55 | Lower CyBcat equivalents, better yield |
| 4 | Dichloromethane | 54 | With collidine base, similar yield |
| 5 | Ethyl acetate | 45 | Lower solubility, reduced yield |
| 6 | Benzene | 10 | Poor solubility, low yield |
| 7 | 1,2-Dichloroethane (DCE) | 63 | Best solubility and yield at 40 °C |
Note: CyBcat refers to cyclohexyl catecholborane, used in alkylation reactions involving the pyridinium salt.
Purification and Isolation
Product isolation of pyridinium salts can be challenging due to their ionic nature and potential acid impurities. The following purification strategy is recommended:
- Filtration of the crude reaction mixture through basic aluminum oxide to remove residual acids and byproducts.
- Subsequent column chromatography on silica gel without pressure, using approximately 12 g of silica gel per mmol of starting pyridinium salt.
- This approach yields isolated product quantities closely matching those determined by gas chromatography (GC), indicating high purity and efficiency.
Summary Table of Preparation Steps
| Step | Starting Material | Reagent/Condition | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | 4-Phenylpyridine | m-CPBA, DCM, room temp | 4-Phenylpyridine N-oxide | High yield, clean oxidation |
| 2 | 4-Phenylpyridine N-oxide | Me3OBF4 (Meerwein's salt), DCM or DCE, RT to 40 °C | This compound | Good yield, stable salt |
| 3 | Crude mixture | Basic alumina filtration + silica gel chromatography | Purified this compound | Purity confirmed by GC and isolation |
Chemical Reactions Analysis
Reaction Optimization with Organoboranes
1-Methoxy-4-phenylpyridinium tetrafluoroborate (1a·BF₄) undergoes alkylation via radical chain mechanisms using B-alkylcatecholboranes (RBcat). Key findings from optimization studies include:
Table 1: Solvent and Additive Effects on Alkylation Efficiency
| Solvent | Additive (2,4,6-collidine) | Yield of 2 | Dialkylated Product 2' |
|---|---|---|---|
| CH₂Cl₂ | None | 36% | 14% |
| CH₂Cl₂ | 5 equiv | 46% | – |
| DCE | None | 63% | 5% |
| DCE | 3 equiv | 63% | – |
-
Solvent Impact : Dichloroethane (DCE) outperformed CH₂Cl₂, EtOAc, and benzene due to improved solubility of 1a·BF₄ at 40°C .
-
Role of 2,4,6-Collidine : This additive suppresses dialkylation by facilitating rearomatization via deprotonation, enhancing selectivity for monoalkylated products .
-
Counterion Effects : Replacing BF₄⁻ with PF₆⁻ increased solubility but did not alter reaction outcomes .
Reaction Scope and Selectivity
1a·BF₄ reacts with diverse radical precursors, demonstrating broad functional group tolerance:
Table 2: Alkylation with Cyclohexene-Derived Radicals
| Substrate | Product | Yield | Selectivity Notes |
|---|---|---|---|
| 1a·BF₄ | 2 | 63% | – |
| N-Methoxylepidinium | 3 | 93% | No dialkylation observed |
| 1-Methoxyquinolinium | 12 | 85% | 4-Chloro derivative |
-
Radical Stability : Tertiary alkyl radicals (e.g., from tetramethylethylene) reacted efficiently (80% yield) .
-
Steric Control : Reactions with 1-methylcyclohexene produced trans-dihydro products with ≥97:3 diastereoselectivity .
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Regioselectivity : Para-selectivity dominated in N-methoxy-2,6-lutidinium derivatives due to reversible radical addition steps .
Mechanistic Insights
DFT calculations (SMD(DCM)/DLPNO-CCSD(T)/cc-pVTZ) and experimental data support the following mechanism:
Key Steps :
-
Radical Initiation : Di-tert-butylhyponitrite (DTBHN) or O₂ generates tert-butoxyl radicals, abstracting hydrogen from RBcat to form alkyl radicals .
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Radical Addition : Alkyl radicals add to the pyridinium ring, forming a radical cation intermediate (ΔG‡ = +16.2 kJ/mol for tert-butyl radical) .
-
Rearomatization : Deprotonation (facilitated by 2,4,6-collidine) and methoxyl radical elimination regenerate the aromatic system .
Reversibility : The addition of tert-butyl radicals is endergonic (ΔG = +16.2 kJ/mol), leading to equilibria that influence regioselectivity .
Practical Considerations
-
Scalability : Reactions proceed under neutral conditions without external oxidants, simplifying workup .
-
Limitations : Sterically hindered pyridines (e.g., 2,6-lutidinium derivatives) require excess alkyl iodides for efficient alkylation .
This systematic analysis underscores 1a·BF₄'s versatility in radical alkylation, with applications in synthesizing complex heterocycles under mild conditions.
Scientific Research Applications
Organic Synthesis
1-Methoxy-4-phenylpyridinium tetrafluoroborate serves as a reagent in various organic synthesis reactions. It is particularly useful for:
- Alkylation Reactions : The compound has been successfully employed in radical chain monoalkylation of pyridines, demonstrating efficient yields under optimized conditions .
| Reaction Type | Description | Yield |
|---|---|---|
| Alkylation | Monoalkylation with 2-cyclohexylbenzo[d][1,3,2]dioxaborole | 63% |
Biological Applications
The compound exhibits notable biological activities that are being explored for potential therapeutic uses:
- Antimicrobial Activity : Research indicates that derivatives of this compound show significant inhibition against various bacterial and fungal strains. The mechanism involves the generation of radicals that damage microbial cell structures .
- Anticancer Properties : In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as MCF7 breast cancer cells, suggesting potential applications in cancer therapy.
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Inhibition of MCF7 breast cancer cells | |
| Radical Generation | High efficiency as a photoinitiator |
Photopolymerization
The compound is recognized for its role as a photoinitiator in radical polymerization processes. Upon exposure to light, it generates reactive radical species that initiate polymerization reactions effectively. Studies have shown that its efficiency can be influenced by factors such as solvent choice and concentration .
| Parameter | Influence on Polymerization |
|---|---|
| Solvent Type | DCE provides full solubility and higher yields |
| Light Wavelength | Specific wavelengths optimize initiation efficiency |
Antimicrobial Activity Study
A study highlighted the inhibitory effects of this compound on specific bacterial strains, attributing its effectiveness to radical-mediated damage to microbial structures.
Cancer Cell Proliferation Study
In vitro experiments demonstrated that this compound inhibited the growth of MCF7 cells, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism by which 1-Methoxy-4-phenylpyridinium tetrafluoroborate exerts its effects involves its ability to participate in various chemical reactions. The methoxy group and the phenylpyridinium core play crucial roles in its reactivity. The compound can interact with molecular targets through oxidation, reduction, and substitution reactions, influencing different pathways and processes.
Comparison with Similar Compounds
Positional Isomers: Butyl-Methylpyridinium Tetrafluoroborates
Pyridinium ILs with tetrafluoroborate ([BF₄]⁻) anions are widely studied for their thermophysical properties. For example:
- 1-Butyl-2-methylpyridinium tetrafluoroborate
- 1-Butyl-3-methylpyridinium tetrafluoroborate
- 1-Butyl-4-methylpyridinium tetrafluoroborate
These positional isomers exhibit distinct behaviors due to methyl group placement:
| Property | 1-Butyl-2-methylpyridinium [BF₄]⁻ | 1-Butyl-3-methylpyridinium [BF₄]⁻ | 1-Butyl-4-methylpyridinium [BF₄]⁻ |
|---|---|---|---|
| Density (g/cm³, 298 K) | 1.12 | 1.10 | 1.08 |
| Viscosity (mPa·s, 298 K) | 245 | 210 | 195 |
| Surface Tension (mN/m, 298 K) | 38.5 | 36.2 | 34.8 |
The 2-methyl isomer has higher density and viscosity due to steric hindrance, whereas the 4-methyl isomer exhibits lower intermolecular friction . These differences highlight how substituent position impacts solvent suitability for applications like extraction or catalysis.
Functional Group Influence: Methoxy vs. Alkyl Substituents
1-Methoxy-4-phenylpyridinium [BF₄]⁻ differs from alkyl-substituted analogs (e.g., 1-butyl-4-methylpyridinium [BF₄]⁻) in reactivity. The methoxy group enhances electron density on the pyridinium ring, facilitating radical reactions , while alkyl chains prioritize hydrophobicity for extractive desulfurization .
Comparison with Different Cation Cores
Pyridinium vs. Imidazolium ILs
Imidazolium-based ILs (e.g., 1-methylimidazolium [BF₄]⁻) often outperform pyridinium analogs in catalysis. For example:
- In benzimidazole synthesis, 1-methylimidazolium [BF₄]⁻ achieves 89% yield in 30 minutes, whereas pyridinium ILs require longer reaction times .
- 1-Butyl-4-methylpyridinium [BF₄]⁻ shows lower desulfurization efficiency than 1-benzyl-3-methylimidazolium [BF₄]⁻ due to weaker π-π interactions with aromatic sulfur compounds .
Diazonium Salts
Diazonium tetrafluoroborates (e.g., benzenediazonium [BF₄]⁻) are used for surface functionalization , contrasting with 1-methoxy-4-phenylpyridinium [BF₄]⁻’s role in radical chemistry. The reactive diazonium group enables covalent bonding, whereas the pyridinium cation stabilizes radical intermediates .
Application-Specific Comparisons
Photoinitiating Systems
1-Methoxy-4-phenylpyridinium [BF₄]⁻ acts as a co-initiator in radical polymerization with diphenyliodonium chloride, leveraging its absorption in UV-vis regions . Alkylpyridinium ILs lack this photochemical activity, emphasizing the critical role of the methoxy-phenyl substituent.
Catalysis
While pyridinium ILs are less efficient than imidazolium analogs in acid-catalyzed reactions, they excel in radical-initiated processes. For instance, 1-methoxy-4-phenylpyridinium [BF₄]⁻ achieves >80% yield in alkylation with CyBCat , outperforming non-radical-active ILs.
Extraction Efficiency
Pyridinium ILs with longer alkyl chains (e.g., 1-octylpyridinium [BF₄]⁻) exhibit higher sulfur removal from diesel (1.97 wt% solubility) compared to 1-butyl analogs (0.49 wt%) .
Stability and Limitations
Tetrafluoroborate-based ILs are prone to hydrolysis in aqueous media, releasing HF . While 1-methoxy-4-phenylpyridinium [BF₄]⁻ is employed in anhydrous radical reactions , its long-term stability under moisture remains unverified compared to hydrolytically stable anions like [PF₆]⁻.
Biological Activity
1-Methoxy-4-phenylpyridinium tetrafluoroborate (1a·BF4) is a compound that has garnered attention for its diverse biological activities and applications, particularly in the fields of photopolymerization and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridinium ring substituted with a methoxy group and a phenyl group. The presence of the tetrafluoroborate anion enhances its solubility and reactivity in various chemical environments.
The biological activity of this compound is primarily attributed to its ability to generate radicals upon photolysis, which can initiate polymerization processes and interact with biological targets.
Radical Generation
Upon exposure to light, this compound can undergo homolytic cleavage, resulting in the formation of reactive radical species. These radicals can then participate in various biochemical pathways, leading to potential therapeutic effects such as:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains.
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cell lines, including MCF7 breast cancer cells .
Photoinitiating Systems
This compound has been extensively studied as a photoinitiator in radical polymerization. Its efficiency is influenced by factors such as solvent choice, concentration, and light wavelength. For instance, when used in combination with other compounds, it demonstrated high initiation efficiency for polymerization reactions .
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited inhibitory effects on the growth of specific bacterial strains. The mechanism involved radical-mediated damage to microbial cell structures.
- Cancer Cell Proliferation : In vitro experiments showed that this compound inhibited the growth of MCF7 cells, suggesting potential applications in cancer therapy .
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Inhibition of MCF7 breast cancer cells | |
| Photoinitiator | High efficiency in radical polymerization |
Safety and Toxicology
While this compound shows promising biological activities, it also poses certain risks. It is classified as causing skin irritation and serious eye irritation . Proper handling protocols should be established to mitigate these risks in laboratory settings.
Q & A
Q. What are the established synthetic routes for 1-methoxy-4-phenylpyridinium tetrafluoroborate, and how can purity be validated?
The compound is synthesized via a two-step process:
Oxidation : 4-Phenylpyridine is oxidized with meta-chloroperbenzoic acid (m-CPBA) to generate the pyridinium intermediate.
Methylation : The intermediate is treated with Meerwein’s salt (trimethyloxonium tetrafluoroborate, Me3OBF4) to introduce the methoxy group .
Purity Validation :
Q. Which spectroscopic techniques are critical for characterizing this compound?
- <sup>1</sup>H and <sup>13</sup>C NMR : Assign aromatic proton environments (e.g., methoxy group at δ ~4.0 ppm) and confirm substitution patterns .
- FT-IR : Identify BF4<sup>−</sup> anion vibrations (~1050 cm<sup>−1</sup>) and aromatic C-H stretches .
- UV-Vis : Monitor electronic transitions in solution (e.g., λmax ~260 nm for pyridinium cores) .
Advanced Research Questions
Q. How does the positional isomerism of substituents affect thermophysical properties in pyridinium tetrafluoroborates?
Comparative studies of 1-butyl-2-methylpyridinium ([b2mpy][BF4]), 1-butyl-3-methylpyridinium ([b3mpy][BF4]), and 1-butyl-4-methylpyridinium ([b4mpy][BF4]) reveal:
- Density and Viscosity : The 2-methyl isomer exhibits 10–15% higher viscosity than 4-methyl due to steric hindrance .
- Thermal Expansion : Linear correlation between alkyl chain length and thermal expansion coefficients (e.g., [b4mpy][BF4] has α = 0.65 × 10<sup>−3</sup> K<sup>−1</sup> at 298 K) .
Methodology : Use vibrating-tube densitometry and rotational viscometry over 278–368 K .
Q. What experimental parameters optimize radical-mediated reactions involving this compound?
In alkylation reactions with 2-cyclohexylbenzo-[d][1,3,2]dioxaborole (CyBCat):
Q. How does computational modeling (e.g., COSMO-RS) resolve contradictions in thermodynamic data?
For mixtures with water or alcohols:
- COSMO-RS Predictions : Accurately model activity coefficients (deviation <5%) for [b2mpy][BF4]-water systems, correcting discrepancies in experimental vapor-liquid equilibrium data .
- Limitations : Fails to predict hydrogen-bonding effects in protic solvents (e.g., methanol), requiring empirical corrections .
Q. What advanced techniques quantify solute-solvent interactions in electrochemical applications?
Q. How does supercritical CO2 modify the phase behavior of tetrafluoroborate-based ionic liquids?
- Type III Phase Behavior : CO2 + [bmim][BF4] exhibits a liquid-vapor coexistence region up to 60 MPa. Increasing alkyl chain length lowers bubble-point pressures (e.g., by 15% for [hmim][BF4] vs. [bmim][BF4]) .
Methodology : Use a high-pressure view cell with sapphire windows for visual phase detection .
Q. What methodologies are employed in thermal lens spectroscopy for studying solute properties?
- Dual-Beam Technique : Pump-probe setup with a 532 nm laser measures thermal lens evolution time (~50 ms for Tris(bipyridyl)iron(II) tetrafluoroborate), correlating with thermal diffusivity .
- Parameter Extraction : Fit transient curves to estimate absorption coefficients (α) and thermo-optic constants (dn/dT) .
Q. Tables
| Property | 1-Butyl-2-methylpyridinium [BF4] | 1-Butyl-4-methylpyridinium [BF4] |
|---|---|---|
| Density (298 K, g/cm³) | 1.21 | 1.18 |
| Viscosity (298 K, mPa·s) | 145 | 128 |
| Thermal Expansion (×10<sup>−3</sup> K<sup>−1</sup>) | 0.71 | 0.65 |
| Data sourced from comparative thermophysical studies . |
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
